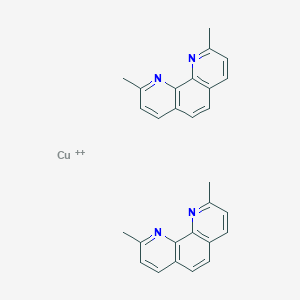

Copper;2,9-dimethyl-1,10-phenanthroline

概要

説明

The copper-neocuproine complex is a coordination compound formed between copper ions and neocuproine, a derivative of 1,10-phenanthroline.

準備方法

Synthetic Routes and Reaction Conditions

The copper-neocuproine complex can be synthesized through various methods. One common approach involves the reaction of copper(II) salts with neocuproine in the presence of a reducing agent. For example, copper(II) sulfate can be reduced to copper(I) using ascorbic acid, followed by the addition of neocuproine to form the copper-neocuproine complex . The reaction is typically carried out in an aqueous solution under mild conditions.

Industrial Production Methods

While specific industrial production methods for the copper-neocuproine complex are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves the reduction of copper(II) to copper(I) and subsequent complexation with neocuproine. The reaction conditions, such as temperature, pH, and concentration, are optimized to ensure high yield and purity of the complex.

化学反応の分析

Ligand Substitution Reactions

The dmphen ligand facilitates copper-centered substitution reactions while maintaining structural integrity due to its strong chelating properties. Key findings include:

Table 1: Ligand Substitution Reactions in [Cu(dmphen)]⁺ Complexes

Mechanistic studies reveal that substitution occurs preferentially at axial positions in the pseudo-tetrahedral Cu(I) complex, with retention of the dmphen ligand's planar coordination .

Redox Reactivity

The Cu(I)/Cu(II) redox couple enables participation in electron transfer processes:

Oxidation Reactions

-

Oxygenation in THF/DMF :

Yields dichloro(oxygenated-dmphen)copper(II) complexes upon acidification . -

Electrochemical Oxidation :

Cyclic voltammetry shows quasi-reversible Cu(I)/Cu(II) oxidation at +0.42 V vs. Ag/AgCl in acetonitrile .

Reduction Reactions

Acts as catalyst in hydrazine hydrate reduction:

Turnover frequency reaches 1.2×10³ h⁻¹ in alkaline media.

Stability Constants and Complexation

Thermodynamic studies quantify ligand affinity:

Table 2: Stability Constants of Copper-dmphen Complexes

| Method | log β (Cu(I)-dmphen) | Temperature | Ionic Strength | Source |

|---|---|---|---|---|

| Thermal lensing | 10.8 ± 0.2 | 25°C | 0.1 M KNO₃ | |

| Spectrophotometry | 11.2 ± 0.3 | 25°C | 0.1 M NaClO₄ |

The high stability constants (log β >10) explain dmphen's effectiveness in extracting copper from biological matrices .

DNA Binding

-

Intercalation with plasmid DNA shows binding constant via ethidium bromide displacement assays .

-

Induces oxidative DNA cleavage at micromolar concentrations through hydroxyl radical generation.

Protein Interactions

Quenching studies with apo-transferrin reveal dual static/dynamic mechanisms:

科学的研究の応用

Chemical Applications

Redox Catalysis

Copper-neocuproine complexes serve as effective redox catalysts in numerous chemical reactions. They are particularly noted for their role in the synthesis of diimines and the reduction of alkynes. The complex facilitates electron transfer processes, enhancing reaction rates and selectivity.

Analytical Chemistry

The copper-neocuproine complex is widely utilized in analytical chemistry for the determination of copper ions in various samples. Its high sensitivity allows for the detection of copper concentrations as low as using polarographic methods. This capability makes it suitable for environmental monitoring and quality control in food and water samples.

| Application | Methodology | Sensitivity |

|---|---|---|

| Copper Detection | Polarography | |

| Diimine Synthesis | Redox Catalysis | Varies by substrate |

Biological Applications

Anticancer Properties

Research indicates that the copper-neocuproine complex exhibits potent cytotoxicity against various cancer cell lines, including L1210 cells and P388 murine lymphoma. The cytotoxic effect is significantly enhanced in the presence of Cu, highlighting its potential as a therapeutic agent.

- Case Study: A study reported that a 4 µM solution of the copper-neocuproine complex resulted in a four-log kill of L1210 cells after one hour of incubation, demonstrating its effectiveness as an anticancer agent .

Bone Tissue Regeneration

In medicinal applications, this complex has shown promise in promoting osteoblast differentiation and enhancing bone tissue regeneration. This property could be pivotal in developing treatments for osteoporosis and other bone-related diseases.

Industrial Applications

Electrochemical Sensors

The copper-neocuproine complex is employed in electrochemical sensors for trace analysis of copper ions. Its strong adsorption onto electrode surfaces allows for precise measurements, making it valuable in industrial settings where monitoring metal ion concentrations is crucial.

- Example: Researchers utilized this complex to analyze samples from an occupational nitric acid accident, successfully identifying elevated nitrate levels through atomic absorption spectrophotometry .

作用機序

The mechanism of action of the copper-neocuproine complex involves its ability to bind selectively to copper(I) ions. The complex can participate in redox reactions, where the copper ion undergoes oxidation and reduction, facilitating various chemical transformations. In biological systems, the complex can intercalate into DNA, disrupting its structure and function, which contributes to its anticancer properties . Additionally, the complex can enhance osteoblast differentiation by upregulating the expression of osteoblastic marker genes and promoting calcium deposition .

類似化合物との比較

The copper-neocuproine complex can be compared with other similar copper complexes, such as:

生物活性

Copper;2,9-dimethyl-1,10-phenanthroline (often referred to as 2,9-DMP or neocuproine) is a compound that has garnered significant attention due to its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Overview of 2,9-Dimethyl-1,10-Phenanthroline

2,9-DMP is a copper-specific chelator that forms stable complexes with copper ions. Its ability to selectively bind copper has made it a subject of interest in various biological studies, particularly for its cytotoxic properties against cancer cells. The compound's mechanism of action typically involves the induction of oxidative stress and apoptosis in target cells.

Cytotoxicity Against Cancer Cells

Numerous studies have demonstrated the cytotoxic effects of copper complexes with 2,9-DMP against various cancer cell lines. The following table summarizes key findings from relevant research:

The biological activity of copper;2,9-DMP can be attributed to several mechanisms:

- Oxidative Stress Induction : The formation of reactive oxygen species (ROS) is a common pathway through which copper complexes exert their cytotoxic effects. Increased ROS levels can lead to cellular damage and apoptosis.

- Apoptosis Activation : Studies have shown that treatment with copper;2,9-DMP can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- DNA Interactions : Research indicates that copper complexes can interact with plasmid DNA, leading to DNA degradation and potential antitumor effects.

Case Study 1: Cytotoxicity in Murine Models

A study evaluated the in vivo efficacy of copper;2,9-DMP against P388 murine lymphoma. The results indicated significant chemotherapeutic activity, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In addition to its anticancer properties, copper;2,9-DMP complexes have shown promising antimicrobial activity against various pathogens. For instance, one study reported minimal inhibitory concentrations (MICs) of 1-2 µg/mL against Staphylococcus aureus and Candida albicans . This highlights the compound's versatility beyond oncology.

特性

IUPAC Name |

copper;2,9-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMZVDXJVMOGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24CuN4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164094 | |

| Record name | Copper-neocuproine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14875-91-3 | |

| Record name | Copper-neocuproine complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper-neocuproine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the copper-neocuproine complex facilitate trace analysis of copper?

A1: The copper-neocuproine complex exhibits strong adsorption onto mercury electrode surfaces. [, ] This property enables its use in electrochemical techniques like polarography. When copper(II) ions react with neocuproine, they form a complex that adsorbs onto the electrode, generating a measurable reduction peak. The intensity of this peak directly correlates with the copper concentration in the sample. []

Q2: What are the advantages of using the copper-neocuproine complex for copper analysis?

A2: The copper-neocuproine complex offers high sensitivity for copper detection. Research demonstrates a detection limit as low as 1.2 × 10⁻⁸ mol/L using polarographic methods. [] Furthermore, the method exhibits good linearity within a specific concentration range, making it suitable for quantifying trace amounts of copper in various matrices like food and water samples. []

Q3: Can you provide an example of a real-world application of this complex in analytical chemistry?

A3: Researchers successfully employed the copper-neocuproine complex to pinpoint the source of an occupational nitric acid accident. [] By analyzing samples from the workroom using a method based on this complex and atomic absorption spectrophotometry, they determined elevated nitrate levels (0.1-0.2%) compared to blanks (<0.02%). This finding supported their hypothesis regarding the accident's origin. []

Q4: What research is being done to expand the applications of the copper-neocuproine complex?

A4: Current research explores the use of the copper-neocuproine complex in chemically modified electrodes. [] Specifically, scientists are investigating its incorporation into carbon ink electrodes to develop new methods for antioxidant quantification. [] This highlights the ongoing efforts to leverage this complex's unique properties in diverse analytical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。